molecular formula C28H26N4O3S B2904135 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 1110989-09-7

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No. B2904135
CAS RN: 1110989-09-7
M. Wt: 498.6
InChI Key: TUGMBXMQOUYJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
BenchChem offers high-quality 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase :

    • A study synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compound 4 in this study emerged as the most potent dual inhibitor of human TS and human DHFR known to date, highlighting the therapeutic potential of such compounds in cancer treatment (Gangjee et al., 2008).
  • Potential Antitumor Agents :

    • Another study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, designed as TS inhibitors and potential antitumor agents. While none of the compounds inhibited human recombinant TS except for one specific analogue, the research indicates a pathway for developing novel antitumor agents (Gangjee et al., 2004).
  • Selective Aldose Reductase Inhibitors :

    • A 2007 study tested 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives for their inhibitory activity against aldose reductase (ALR2). Compounds in this study showed activity in the micromolar/submicromolar range, indicating their potential as selective ALR2 inhibitors (La Motta et al., 2007).
  • Synthesis and Antimicrobial Activity :

    • Research in 2019 presented the synthesis of novel thienopyrimidine linked rhodanine derivatives. These compounds were tested for their antimicrobial activity, showing significant potency against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Kerru et al., 2019).
  • Anti-Inflammatory Activity :

    • A study from 1998 synthesized and characterized new thiazolo[3,2‐a]pyrimidine derivatives, testing them for anti-inflammatory activity. The research found that certain compounds in this series exhibited potent anti-inflammatory properties (Tozkoparan et al., 1998).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol, which is then coupled with 4-phenoxyphenylacetic acid to form the second intermediate, 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide.", "Starting Materials": [ "2,6-diaminopyridine", "benzaldehyde", "thiourea", "4-phenoxyphenylacetic acid", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol", "a. Mix 2,6-diaminopyridine, benzaldehyde, and thiourea in ethanol and heat under reflux for 24 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Dissolve the solid product in hydrochloric acid and filter to remove any remaining impurities.", "d. Add sodium bicarbonate to the filtrate to neutralize the acid and extract the product with ethyl acetate.", "e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the first intermediate.", "Step 2: Synthesis of 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide", "a. Mix the first intermediate, 4-phenoxyphenylacetic acid, and sodium hydroxide in ethanol and heat under reflux for 24 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Dissolve the solid product in water and extract with ethyl acetate.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product." ] }

CAS RN

1110989-09-7

Product Name

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide

Molecular Formula

C28H26N4O3S

Molecular Weight

498.6

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C28H26N4O3S/c33-26(29-21-11-13-23(14-12-21)35-22-9-5-2-6-10-22)19-36-28-30-25-15-16-32(18-24(25)27(34)31-28)17-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33)(H,30,31,34)

InChI Key

TUGMBXMQOUYJLY-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.